molecular formula C11H24NO4P B15457092 Ethyl (dibutoxyphosphanyl)carbamate CAS No. 61670-41-5

Ethyl (dibutoxyphosphanyl)carbamate

Cat. No.: B15457092
CAS No.: 61670-41-5
M. Wt: 265.29 g/mol
InChI Key: PTIOPBUJZMSBQK-UHFFFAOYSA-N
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Description

Ethyl (dibutoxyphosphanyl)carbamate is a synthetic organophosphorus compound incorporating a carbamate moiety, making it a reagent of potential interest in medicinal chemistry and pesticide research. Carbamate derivatives are widely recognized for their proteolytic stability and ability to penetrate cell membranes, often serving as key structural motifs in pharmaceuticals and enzyme inhibitors . The carbamate group (-O-CO-N-) is a well-established pharmacophore and peptidomimetic, frequently used to improve the metabolic stability and bioavailability of lead compounds . Meanwhile, the dibutoxyphosphanyl group is a hallmark of organophosphorus chemistry, known for its ability to interact with biological targets such as esterases and proteases . Consequently, this hybrid structure may be investigated for its mechanism of action as a cholinesterase inhibitor, similar to other carbamate and organophosphate compounds, which typically function by reversibly carbamylating the active site serine of the acetylcholinesterase enzyme . Its primary research applications are anticipated in the synthesis of novel bioactive molecules, the development of enzyme inhibitors, and as a building block in organic synthesis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

61670-41-5

Molecular Formula

C11H24NO4P

Molecular Weight

265.29 g/mol

IUPAC Name

ethyl N-dibutoxyphosphanylcarbamate

InChI

InChI=1S/C11H24NO4P/c1-4-7-9-15-17(16-10-8-5-2)12-11(13)14-6-3/h4-10H2,1-3H3,(H,12,13)

InChI Key

PTIOPBUJZMSBQK-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(NC(=O)OCC)OCCCC

Origin of Product

United States

Comparison with Similar Compounds

Vinyl Carbamate

Vinyl carbamate (VC), a structural analog of EC with a double bond in the ethyl group, exhibits significantly higher carcinogenic and mutagenic activity. Key findings include:

  • Carcinogenicity: VC is 10–50× more potent than EC in inducing lung adenomas in mice, skin tumors, and hepatic carcinomas in rats .
  • Mutagenicity : VC is mutagenic in Salmonella typhimurium strains TA1535 and TA100 when metabolized by NADPH-fortified liver enzymes, whereas EC lacks direct mutagenicity .

Table 1: Carcinogenic Potency in Rodent Models

Compound Species Tumor Types Induced Relative Potency vs. EC
Ethyl carbamate Mice (A/J, CD-1), Rats (Fischer) Lung adenomas, hepatic carcinomas Baseline
Vinyl carbamate Same species Lung adenomas, thymomas, Harderian gland tumors 10–50× higher
Ethyl N-hydroxycarbamate Mice (A/J) Lung adenomas (weak) Lower
tert-Butyl carbamate Mice (A/J) No activity Inactive

Ethyl N-Hydroxycarbamate

Ethyl N-hydroxycarbamate (ENHC), a hydroxylated derivative, shows weak direct mutagenicity (2–3 revertants/µmol) in Salmonella strains but reduced activity in the presence of liver enzymes. Unlike EC and VC, ENHC’s carcinogenicity is partially inhibited by cytochrome P-450 inhibitors .

Other Carbamates

  • tert-Butyl carbamate: Lacks significant carcinogenic or mutagenic activity in mice, highlighting the importance of the ethyl group in EC’s toxicity .

Table 2: Mutagenicity in Salmonella typhimurium Assays

Compound Strain(s) Activity (Revertants/µmol) Metabolic Activation Required
Ethyl carbamate TA1535, TA100 Not mutagenic No activity
Vinyl carbamate TA1535, TA100 High Yes (liver fractions)
Ethyl N-hydroxycarbamate TA98, TA1535, TA100 Weak (2–3) No (direct activity)

Mechanistic and Regulatory Insights

  • Metabolic Activation : EC requires metabolic conversion to reactive intermediates (e.g., vinyl acetate), while VC is directly activated by cytochrome P-450 enzymes .
  • Regulatory Status : EC is regulated in distilled beverages (e.g., Canada: 150 µg/L), but enforcement remains inconsistent in regions like China, where 48.7% of tested liquors exceed limits .
  • Mitigation Strategies : Secondary distillation (e.g., pot still) reduces EC levels by 81–93% in spirits by concentrating EC in distillation tails .

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl (dibutoxyphosphanyl)carbamate with high purity?

Synthesis of structurally complex carbamates often requires careful optimization of solvent polarity, temperature, and catalysts. For example, non-polar solvents (e.g., hexane) may minimize side reactions, while polar aprotic solvents (e.g., DMF) could enhance reactivity of intermediates. Catalysts like triethylamine or palladium-based systems might accelerate carbamate bond formation. Reaction progress should be monitored via TLC or HPLC to ensure completion .

Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. For GC-MS, derivatization (e.g., silylation) may improve volatility, while LC-MS/MS benefits from reverse-phase columns (C18) and electrospray ionization. Method validation should include precision (e.g., intra-day RSD <10%) and recovery studies, as demonstrated for ethyl carbamate in fermented foods .

Q. How do physicochemical properties (e.g., logP, solubility) influence experimental design for this compound?

The dibutoxyphosphanyl group increases hydrophobicity (higher logP), necessitating organic solvents (e.g., acetonitrile) for dissolution. Stability studies under varying pH and temperature are critical; for example, carbamates often hydrolyze under alkaline conditions. Accelerated stability testing (40°C/75% RH) can predict degradation pathways .

Advanced Research Questions

Q. What enzymatic pathways are involved in the metabolism of this compound, and how can they be studied?

Human liver microsomes or recombinant CYP isoforms (e.g., CYP2E1, implicated in ethyl carbamate metabolism) can identify metabolic routes. Incubations with NADPH cofactor and LC-HRMS can detect oxidative metabolites (e.g., hydroxylated or dealkylated products). Comparative studies with ethyl carbamate may reveal shared or unique pathways .

Q. How can conflicting data on genotoxicity be resolved for carbamate derivatives?

Discrepancies in clastogenicity assays (e.g., chromosomal aberrations vs. sister chromatid exchange) may arise from dose thresholds or metabolic activation. A tiered approach combining in vitro (Ames test, micronucleus assay) and in vivo (rodent micronucleus, Comet assay) models is recommended. For example, ethyl carbamate showed dose-dependent DNA damage in mouse liver but not in human lymphocytes .

Q. What experimental strategies address low yields in multi-step syntheses of phosphanyl-containing carbamates?

Intermediate purification (e.g., column chromatography) and protecting groups (e.g., tert-butoxycarbonyl) can prevent side reactions. Computational modeling (DFT) may optimize transition states for phosphanyl group incorporation. Parallel reaction screening (e.g., using microwaves) can accelerate condition optimization .

Methodological Considerations Table

AspectRecommendationReference
Synthesis Monitoring Use HPLC with UV detection (λ = 220–260 nm)
Metabolite Detection LC-HRMS with positive/negative ion switching
Toxicity Assays Combine Ames test (TA98 strain) and in vivo micronucleus
Stability Testing Conduct under ICH Q1A guidelines (25°C/60% RH)

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